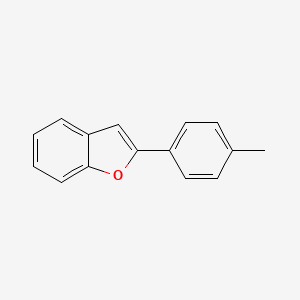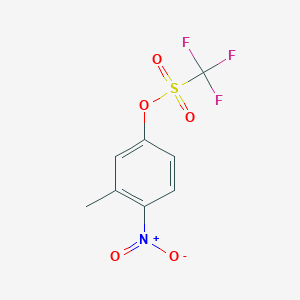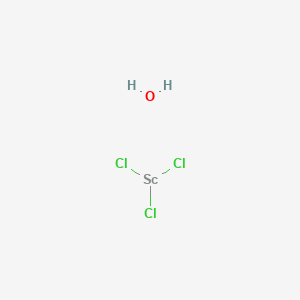![molecular formula C13H12ClNS B3041092 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 260545-75-3](/img/structure/B3041092.png)
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, a conventional method involves refluxing compound 7 with benzylidine malononitrile in ethanol containing piperidine. The solid product precipitated during reflux is filtered, dried, and recrystallized to yield the desired compound .
Chemical Reactions Analysis
- Antiviral Activity : Certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, including methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, demonstrated inhibitory activity against influenza A .
- Anti-Inflammatory and Analgesic Activities : Compounds containing the indole nucleus, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, exhibited anti-inflammatory and analgesic effects .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Cyclization
1-(4-Chlorophenyl)-2-(5-chloro-2-thienylmethyl)methylaminoethanol, a derivative of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, is used in acid-catalyzed cyclization to produce spirothiolenone and tetrahydrothieno[2,3-c]-pyridines. These processes involve trifluoroacetic acid and demonstrate the compound's role in generating cyclic structures through acid-catalyzed reactions (Schneider & Pook, 1986).
Heterocyclic Nucleus in Drug Development
4,5,6,7-Tetrahydrothieno pyridine, a core component of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, has been widely explored in the synthesis and evaluation of various biological activities. This class of compounds has been instrumental in the development of numerous drug molecules, with several analogs showing potent biological activities. This demonstrates its importance as a heterocyclic nucleus in drug development (Sangshetti et al., 2014).
Synthesis of Isomeric and Derivative Compounds
The synthesis of methylα-(2-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridin-6(7H)-acetate hydrochloride, an isomer of clopidogrel hydrogen sulfate, involves 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. This process highlights the compound's role in the synthesis of positional isomers and derivative compounds, crucial in pharmaceutical chemistry (Zou Jiang et al., 2010).
Antitumor and Antimicrobial Properties
Research on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which incorporate 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, revealed notable anticancer and antimicrobial activities. This suggests the compound's utility in creating agents with potential for combating cancer and microbial infections (Katariya et al., 2021).
Molecular Docking and Bronchodilatory Activity
The molecular structure studies of novel bronchodilatory-active 4-azafluorenes, which include 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, demonstrate the compound's role in bronchodilation, potentially offering new therapeutic avenues for respiratory conditions (Girgis et al., 2016).
Anticonvulsant Activities
The synthesis and evaluation of anticonvulsant activities for novel 4,5,6,7-tetrahydrothieno[3,3-c]pyridines and related compounds, including 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, have shown significant potential in treating convulsions and seizures. This research contributes to our understanding of how these compounds can be used in neurology and pharmacology (Ohkubo et al., 1996).
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-3-1-9(2-4-11)12-13-10(5-7-15-12)6-8-16-13/h1-4,6,8,12,15H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPWVUUKZKNQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate](/img/structure/B3041010.png)







![[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3041025.png)


![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B3041029.png)
![1-[4-(4-Benzoylpiperidino)-3-nitrophenyl]-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041030.png)
![1-[(2,4-Difluorophenyl)sulphonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041032.png)